Methyl 2-amino-6-(trifluoromethoxy)benzoate
Overview
Description
Methyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of methyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted benzoates, quinones, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-6-(trifluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential neuroprotective and anticonvulsant properties.
Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties for the development of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, thereby modulating neuronal activity. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets . Additionally, it may interact with other ion channels and receptors, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Another analogue with potential anticonvulsant activity.
Uniqueness
Methyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be hydrolyzed to release the active amine. This feature allows for controlled release and targeted delivery in medicinal applications. Additionally, the trifluoromethoxy group enhances its metabolic stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)7-5(13)3-2-4-6(7)16-9(10,11)12/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDDIONBHXZUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198314 | |
Record name | Benzoic acid, 2-amino-6-(trifluoromethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260796-53-9 | |
Record name | Benzoic acid, 2-amino-6-(trifluoromethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260796-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-6-(trifluoromethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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